molecular formula C7H2BrCl2N B1282827 4-Bromo-2,6-dichlorobenzonitrile CAS No. 99835-27-5

4-Bromo-2,6-dichlorobenzonitrile

Cat. No.: B1282827
CAS No.: 99835-27-5
M. Wt: 250.9 g/mol
InChI Key: NKWBLKGGKNHCSU-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dichlorobenzonitrile is an organic compound with the molecular formula C7H2BrCl2N. It is a solid at room temperature and is known for its applications in various fields, including chemistry and industry. This compound is characterized by the presence of bromine, chlorine, and a nitrile group attached to a benzene ring.

Mechanism of Action

Target of Action

It is known that the compound is used in the synthesis of organic nonlinear optical (nlo) materials , suggesting that its targets may be related to optical properties.

Mode of Action

It is known that the compound is used in the synthesis of organic nlo materials , which are specifically designed or synthesized to exhibit enhanced nonlinear optical effects . This suggests that the compound may interact with its targets to alter their optical properties.

Biochemical Pathways

Given its use in the synthesis of organic nlo materials , it may be involved in pathways related to optical properties and light transmission.

Result of Action

It is known that the compound is used in the synthesis of organic nlo materials , suggesting that its action may result in altered optical properties.

Action Environment

Given its use in the synthesis of organic nlo materials , it is likely that factors such as temperature, light, and chemical environment could impact its action and stability.

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-2,6-dichlorobenzonitrile can change over time. The compound’s stability and degradation are essential factors to consider. Studies have shown that it remains stable under sealed, dry conditions at room temperature

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects. The threshold for toxicity and the specific adverse effects observed at high doses are critical considerations for its use in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2,6-dichlorobenzonitrile can be synthesized through several methods. One common approach involves the bromination of 2,6-dichlorobenzonitrile. This reaction typically uses bromine as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-dichlorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products vary depending on the nucleophile used, such as 4-amino-2,6-dichlorobenzonitrile.

    Reduction: 4-Bromo-2,6-dichloroaniline.

    Oxidation: 4-Bromo-2,6-dichlorobenzoic acid.

Scientific Research Applications

4-Bromo-2,6-dichlorobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,6-dichlorobenzonitrile is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in chemical synthesis. This combination allows for selective reactions and the formation of a wide range of derivatives, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-bromo-2,6-dichlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWBLKGGKNHCSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C#N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543189
Record name 4-Bromo-2,6-dichlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99835-27-5
Record name 4-Bromo-2,6-dichlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,6-dichlorobenzonitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6393BH22T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is interesting about the crystal packing of 4-bromo-2,6-dichlorobenzonitrile?

A1: The crystal packing of this compound exhibits a short distance of 3.102 (5) Å between the nitrogen (N) and bromine (Br) atoms of adjacent molecules []. This short distance suggests an interaction between the Lewis base character of the cyano group (CN) and the Lewis acid character of the bromine atom (Br).

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